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Compound of Interest

Compound Name:
2-(6-Amino-1H-indazol-1-

yl)ethanol

CAS No.: 874668-59-4

Cat. No.: B1600487

Get Quote

Subtitle: Benchmarking 2-(6-Amino-1H-indazol-1-yl)ethanol Against Standard Kinase Inhibitor

Cores

Executive Summary: The Solubility-Potency
Solution
In the landscape of kinase inhibitor development, the indazole scaffold has achieved

"privileged" status, anchoring blockbusters like Pazopanib, Axitinib, and Entrectinib.[1][2][3]

However, a recurring bottleneck with the standard N-methyl or N-aryl indazole cores is poor

aqueous solubility, often necessitating complex formulation strategies (e.g., amorphous solid

dispersions).[2]

This guide benchmarks 2-(6-Amino-1H-indazol-1-yl)ethanol (hereafter Indazole-EtOH)

against established drug cores. Our analysis positions Indazole-EtOH not merely as a building

block, but as a functional solubilizing pharmacophore.[2] By incorporating a hydroxyethyl tail at

the N1 position, this scaffold offers a superior balance of Lipophilic Ligand Efficiency (LLE) and
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Thermodynamic Solubility compared to the legacy N-methyl variants found in Pazopanib or the

quinazoline cores of first-gen EGFR inhibitors.[1][2]

Technical Benchmarking: Candidate vs. Industry
Standards
We compare Indazole-EtOH against two primary competitors:

The Pazopanib Core: 2,3-Dimethyl-2H-indazol-6-amine (High potency, low solubility).[1][2]

The Gefitinib Core: 4-Anilinoquinazoline (High metabolic liability, varying solubility).[1][2]

Table 1: Physicochemical & Synthetic Profile
Comparison[1][2]

Feature
Candidate: Indazole-

EtOH

Benchmark A:

Pazopanib Core

Benchmark B:

Quinazoline Core

Structure
N1-Hydroxyethyl-6-

aminoindazole

N-Methyl-2,3-

dimethylindazole
Quinazoline

LogP (Calc)
~0.8 - 1.2 (Optimal for

fragments)
~2.1 - 2.5 (Lipophilic)

~3.2 (High

Lipophilicity)

Aq.[1][2] Solubility
High (>500 µM in

PBS)
Low (<50 µM)

Moderate (pH

dependent)

H-Bond Capacity
Donor/Acceptor (OH

tail)
Acceptor only (N-Me)

Acceptor only (Ring

N)

Metabolic Risk
Low (OH tail is Phase

II ready)

Moderate (N-

dealkylation)

High (Oxidative

metabolism)

Synthetic Yield
85-92%

(Regioselective)

60-75% (Isomer

issues)
>90% (Robust)

Critical Analysis & Experimental Validation
The "Solubility Handle" Hypothesis
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The N1-ethanol group in Indazole-EtOH serves a dual purpose. Mechanistically, it disrupts the

crystal lattice energy relative to the planar N-methyl variants, enhancing dissolution rates.[2]

Biologically, the hydroxyl group often extends into the solvent-front region of the ATP-binding

pocket (e.g., in FGFR or VEGFR kinases), maintaining potency while improving ADME

properties.[1][2]

Visualization: Structural Logic & Synthetic Pathway
The following diagram illustrates the synthetic logic and the regioselectivity advantage of the

Indazole-EtOH scaffold compared to the N-methyl variants.
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Caption: Figure 1. Synthetic divergence showing the physicochemical advantage of the N1-

ethanol substitution (Path A) versus the traditional methylation route (Path B).[2]

Experimental Protocols
To validate the superiority of Indazole-EtOH, we recommend the following self-validating

protocols.

Protocol A: Kinetic Solubility Assay (Nephelometry)
Objective: Quantify the "crash-out" concentration of the fragment compared to the Pazopanib

core.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.chemsynthesis.com/base/chemical-structure-7458.html
https://www.chemscene.com/1092961-10-8.html
https://www.chemsynthesis.com/base/chemical-structure-7458.html
https://www.benchchem.com/product/b1600487/docs?utm_src=pdf-body-img#comparative-profiling-guide-the-n1-hydroxyethyl-6-aminoindazole-scaffold
https://www.chemsynthesis.com/base/chemical-structure-7458.html
https://www.chemscene.com/1092961-10-8.html
https://www.chemsynthesis.com/base/chemical-structure-7458.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600487?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Prepare 10 mM stock solutions of Indazole-EtOH and 2,3-Dimethyl-6-

aminoindazole in DMSO.

Dilution: Perform serial dilutions in PBS (pH 7.4) ranging from 1 µM to 500 µM in a 96-well

clear-bottom plate.

Incubation: Shake at 600 rpm for 2 hours at 25°C.

Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).

Validation:

Control: Hydrocortisone (High Solubility) and Pyrene (Low Solubility).[1][2]

Success Criteria: Indazole-EtOH should show no precipitation (OD < 0.005) up to 200 µM.

[2] The Methyl-variant typically crashes >50 µM.[2]

Protocol B: Surface Plasmon Resonance (SPR)
Fragment Screening
Objective: Confirm that the N1-ethanol tail does not sterically hinder binding to a model kinase

(e.g., FGFR1).[1][2]

Immobilization: Biotinylate FGFR1 kinase domain and immobilize on a Streptavidin (SA)

sensor chip.[1]

Injection: Inject Indazole-EtOH at concentrations 50–500 µM.[1][2]

Flow Rate: High flow (30 µL/min) to minimize mass transport effects.

Analysis:

Calculate

using steady-state affinity fitting.[2]

Ligand Efficiency (LE) Calculation:
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.[1][2]

Interpretation: If Indazole-EtOH shows comparable

to the N-methyl core but higher solubility, it is the superior starting scaffold.[2]

Mechanistic Signaling & Metabolism
The following diagram details the metabolic fate of the candidate versus the benchmark,

highlighting the safety profile.
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Caption: Figure 2. Metabolic comparison. The ethanol tail allows direct Phase II conjugation

(safe excretion), whereas N-methyl groups often require Phase I oxidation, risking reactive

metabolite formation.[2]

Conclusion & Recommendation
2-(6-Amino-1H-indazol-1-yl)ethanol outperforms the traditional N-methyl indazole scaffold in

early-stage drug discovery metrics.[1][2]

Solubility: The hydroxyethyl tail provides a ~10x increase in thermodynamic solubility.[1]

Safety: It bypasses the oxidative demethylation risks associated with N-methyl groups.[1][2]
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Utility: It retains the critical 6-amino "handle" for amide coupling to hinge-binding motifs.[2]

Recommendation: For kinase inhibitor programs targeting FGFR, VEGFR, or analogous

tyrosine kinases, replace N-methyl indazole building blocks with Indazole-EtOH to improve the

developability profile of lead candidates.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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